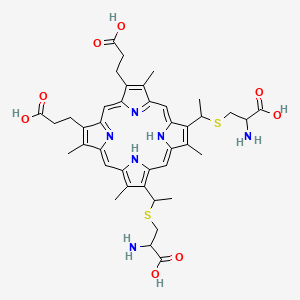![molecular formula C19H16ClN3O3 B1196863 5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1196863.png)
5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivatives
Bamberger Fission and Reclosure : Research on imidazole derivatives, related to the chemical structure of interest, has shown that these compounds undergo Bamberger fission and reclosure, leading to various derivatives including oxo derivatives and ring-opened products (Itaya et al., 1997).
Synthesis of Heterocyclic Derivatives : Studies on 1,2,4-triazole derivatives have synthesized and evaluated various derivatives, indicating a broader applicability in creating diverse chemical structures (Bektaş et al., 2007).
Pharmacological Applications : Certain triazole derivatives have shown potential as novel antiasthmatic agents, suggesting the relevance of similar compounds in medical research (Naito et al., 1996).
Synthesis of Fused Heterobicyclic Systems : Research on synthesizing fused heterobicyclic systems containing triazolo/triazinopyridinone moieties reveals the potential of such compounds in biological applications (Abdel-Monem, 2004).
Chemical Properties and Interactions
Study of Cyano-Cyano and Chloro-Cyano Interactions : Investigations into the crystal packing of imidazole derivatives demonstrate different weak intermolecular interactions, which can be crucial for understanding the chemical behavior of similar compounds (Kubicki, 2004).
Spectroscopic Characterization and Computational Studies : DFT and TD-DFT/PCM calculations have been used for the spectroscopic characterization of similar compounds, providing insights into their molecular structure and potential applications (Wazzan et al., 2016).
Potential Applications in Antimicrobial and Antioxidant Activities
Antimicrobial Activities : Some newly synthesized compounds, including triazole derivatives, have exhibited antimicrobial activities, suggesting the possibility of similar applications for the chemical structure (Bekircan et al., 2008).
Antioxidant Properties : The study of certain triazole derivatives for their antioxidant properties opens up avenues for researching similar compounds in this area (Al-Wahaibi et al., 2021).
Synthesis and Characterization for Diverse Applications
- Synthesis of Schiff Base and Fused Heterocyclic Compounds : The synthesis of Schiff base and fused heterocyclic compounds, including those with oxirane-2,3-dicarbonitriles, highlights the chemical versatility and potential for diverse applications of similar structures (Rizk et al., 2019).
Eigenschaften
Produktname |
5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile |
|---|---|
Molekularformel |
C19H16ClN3O3 |
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
5-[(2-chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H16ClN3O3/c1-24-16-8-7-12(9-17(16)25-2)18-23-15(10-21)19(26-18)22-11-13-5-3-4-6-14(13)20/h3-9,22H,11H2,1-2H3 |
InChI-Schlüssel |
YSMQLDBKVHIHFD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3Cl)C#N)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-(3,4,5-trimethoxy-4,6-dimethyloxan-2-yl)oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1196800.png)

